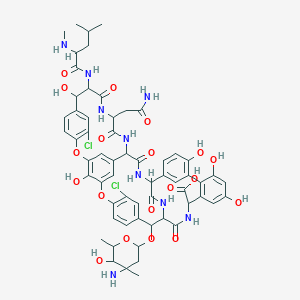

Chloroorienticin C

Descripción general

Descripción

2’,3’-Didehidro-2’,3’-dideoxitimidina, comúnmente conocido como estavudina, es un medicamento antirretroviral utilizado para prevenir y tratar el VIH/SIDA. Pertenece a la clase de inhibidores de la transcriptasa inversa análogos de nucleósidos (ITIN). La estavudina se describió por primera vez en 1966 y se aprobó para su uso en los Estados Unidos en 1994 . Está disponible como medicamento genérico y se usa a menudo en combinación con otros antirretrovirales .

Métodos De Preparación

La estavudina se puede sintetizar a partir de 5-metilurídica a través de una serie de reacciones químicas. Uno de los pasos clave implica la eliminación reductora metálica de una mezcla de nuevos derivados trans-3’α-halo-2’β-aciloxi/trans-3’β-aciloxi-2’α-halo de 5-metilurídica para dar 5’-mesil-d4T . Este proceso es más económico en comparación con el uso de timidina como material de partida . La producción industrial de estavudina implica métodos de preparación a gran escala que garantizan un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La estavudina experimenta varias reacciones químicas, incluida la fosforilación, la hidrólisis y la reducción. El primer paso de fosforilación implica la interacción con el anión ATP, que cambia el confórmero de C1 a C3 mediante la rotación del grupo C5’-OH . La estavudina también puede sufrir hidrólisis y descomposición reductora intramolecular promovida por protones, lo que lleva a la formación de tri- y di-fosfatos de borano, y H-fosfonato . Estas reacciones son cruciales para su activación e incorporación al ADN viral.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Chloroorienticin C exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound is derived from chloroeremomycin and is characterized by the presence of specific sugar moieties that enhance its binding affinity to bacterial cell wall precursors.

- Mechanism of Action : this compound works by inhibiting bacterial cell wall synthesis. It interferes with the transglycosylation and transpeptidation steps in peptidoglycan biosynthesis, similar to other glycopeptides like vancomycin and oritavancin . This inhibition leads to the weakening of the bacterial cell wall and ultimately results in cell lysis.

- Comparative Efficacy : Studies have shown that this compound has a lower minimum inhibitory concentration (MIC) against VRE compared to traditional antibiotics, suggesting its potential as a more effective treatment option .

Mechanism of Resistance

Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for optimizing its use in clinical settings. Research indicates that modifications in the target site within the bacterial cell wall can reduce the efficacy of this compound. The ongoing study of these resistance mechanisms is vital for developing strategies to counteract them.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound in laboratory settings:

- In Vitro Studies : In vitro experiments have demonstrated that this compound maintains its antibacterial activity against various resistant strains, including those with modified peptidoglycan precursors. These studies often utilize high-performance liquid chromatography (HPLC) and mass spectrometry for analysis .

- Animal Models : Preliminary animal studies have indicated that this compound can effectively reduce bacterial load in infected tissues, showcasing its potential for therapeutic use in vivo. However, further research is needed to assess its safety and efficacy in humans.

Potential Therapeutic Applications

Given its promising antibacterial properties, this compound could be developed into a novel therapeutic agent for treating serious infections caused by resistant bacteria. Potential applications include:

- Hospital-Acquired Infections : this compound may be particularly useful in treating infections acquired in healthcare settings, where antibiotic resistance is prevalent.

- Combination Therapy : Research suggests that combining this compound with other antibiotics could enhance overall efficacy and reduce the likelihood of resistance development.

Mecanismo De Acción

La estavudina inhibe la actividad de la transcriptasa inversa del VIH-1 compitiendo con el sustrato natural desoxiguanosín trifosfato (dGTP) e incorporándose al ADN viral . La falta de un grupo 3’-OH en el análogo de nucleósido incorporado impide la formación del enlace fosfodiéster de 5’ a 3’ esencial para la elongación de la cadena de ADN, terminando así el crecimiento del ADN viral . Este mecanismo es crucial para su efectividad como medicamento antirretroviral.

Comparación Con Compuestos Similares

La estavudina es similar a otros análogos de nucleósidos como la zidovudina (AZT), la didanosina (ddI), la zalcitabina (ddC), la lamivudina (3TC) y la emtricitabina (FTC) . Estos compuestos también inhiben la transcriptasa inversa y terminan la síntesis del ADN viral. La estavudina es única debido a su estructura específica, que incluye un anillo de ribosa insaturado y la falta de grupos 2’- y 3’-OH . Esta estructura lo convierte en un sustrato alternativo eficaz para la enzima transcriptasa inversa del virus de la inmunodeficiencia humana .

Actividad Biológica

Chloroorienticin C is a glycopeptide antibiotic derived from the chloroeremomycin family, which has gained attention due to its potential in combating antibiotic-resistant bacteria. This article discusses the biological activity of this compound, including its mechanisms of action, antibacterial efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of approximately 1,288.1 Da, characterized by its unique glycosylation pattern that includes various sugar moieties. It is synthesized through enzymatic processes involving glycosyltransferases that modify precursor compounds such as deoxysugar derivatives.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Similar to other glycopeptides like vancomycin, its mechanism involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing cross-linking during cell wall formation. This action disrupts the structural integrity of bacterial cells, leading to cell lysis and death.

Antimicrobial Efficacy

Research indicates that this compound displays significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. In vitro studies have demonstrated its effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococci (VRE)

The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens are comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Vancomycin (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 1.0 | 2.0 |

| Vancomycin-resistant Enterococci | 0.5 | 1.0 |

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Study on Antibacterial Activity : A study published in Nature reported that this compound was effective against various resistant strains, showcasing its potential as an alternative treatment option for serious infections caused by multidrug-resistant bacteria .

- Glycosyltransferase Activity : Research highlighted the role of specific glycosyltransferases in the biosynthesis of this compound. The enzyme GtfA was found to preferentially catalyze the addition of sugar moieties to the precursor molecules, enhancing the compound's antibacterial properties .

- Comparative Efficacy : In comparative studies, this compound demonstrated superior efficacy against certain resistant strains compared to traditional antibiotics, indicating its potential for clinical application in treating resistant infections .

Propiedades

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSINQSLUWRGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H65Cl2N9O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118373-82-3 | |

| Record name | Chloroorienticin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.